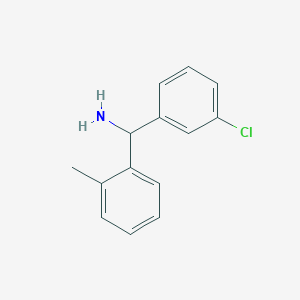

![molecular formula C21H15F3N2OS B2553723 5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole CAS No. 2413867-95-3](/img/structure/B2553723.png)

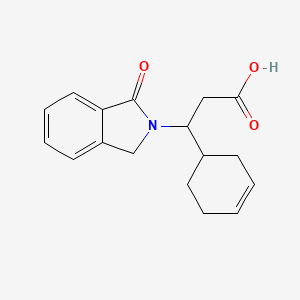

5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole" is a structurally complex molecule that belongs to the imidazole class. Imidazoles are heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions with high yields. For instance, the synthesis of a related compound, 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one, was achieved in four steps starting from benzimidinium chloride, indicating the potential for a similar approach in synthesizing the compound . Another example is the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which were evaluated for their anti-inflammatory and analgesic properties . These methods could provide insights into the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The X-ray crystal structures of related compounds, such as 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles, have been reported, which helps in understanding the three-dimensional conformation and potential interaction with biological targets . The presence of substituents like the trifluoromethoxy group can significantly influence the molecule's electronic properties and its binding affinity to receptors or enzymes.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles, demonstrating the reactivity of the imidazole ring system . These reactions can be exploited to synthesize a wide range of imidazole-based compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the lipophilicity of the compound can affect its pharmacokinetic profile, as seen in the structure-activity relationships of a 5-lipoxygenase inhibitor, where modulating lipophilicity improved bioavailability and toxicological profile . The presence of electron-withdrawing or electron-donating groups can also affect the compound's acidity, basicity, and overall stability.

科学的研究の応用

Central Nervous System Penetrability

- A study by Rosen et al. (1990) explored a similar compound's ability to penetrate the blood-brain barrier, indicating potential applications in central nervous system disorders. Their research focused on the synthesis and binding profile of a highly potent serotonin-3 receptor antagonist that effectively penetrates the blood-brain barrier upon peripheral administration (Rosen et al., 1990).

Corrosion Inhibition

- A 2018 study by Ammal et al. examined the corrosion inhibition properties of benzimidazole derivatives, which are structurally similar to the compound . They found that these derivatives inhibit corrosion in mild steel in sulphuric acid, suggesting possible applications in materials science (Ammal et al., 2018).

Anti-Cancer Activity

- Research by Audette et al. (1973) on imidazole and phenyl dialkyi triazenes, which share structural similarities with the compound, revealed a broad spectrum of anti-tumor action against tumors not sensitive to conventional alkylating agents (Audette et al., 1973).

Anti-Inflammatory Activity

- Unangst et al. (1994) synthesized and evaluated various benzylideneoxazoles, -thiazoles, and -imidazoles for their dual inhibitory activity against 5-lipoxygenase and cyclooxygenase, demonstrating potential anti-inflammatory applications (Unangst et al., 1994).

Antimicrobial Activity

- The antimicrobial properties of related compounds have been studied by Güzeldemirci and Küçükbasmacı (2010), who synthesized a series of compounds and tested them for antibacterial and antifungal activities (Güzeldemirci & Küçükbasmacı, 2010).

Corrosion Inhibition in Acidic Solutions

- A study by Prashanth et al. (2021) on the corrosion inhibition efficacy of 2,4,5-trisubstituted imidazole derivatives in acidic solutions further underscores the potential applications in corrosion protection and materials science (Prashanth et al., 2021).

Antibacterial and Antifungal Activities

- Ammar et al. (2016) synthesized a series of imidazolidineiminothione and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities, which could have pharmaceutical applications (Ammar et al., 2016).

特性

IUPAC Name |

5-methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2OS/c1-13-19(15-5-3-2-4-6-15)26-20(25-13)18-12-11-17(28-18)14-7-9-16(10-8-14)27-21(22,23)24/h2-12H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDCCKBRIIVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)